N-(3-Chloropropyl)-N-methylnitrous Amine

Chemical stability pH-dependent decomposition chloroalkyl nitrosamine

N-(3-Chloropropyl)-N-methylnitrous amine (C₄H₉ClN₂O, MW 136.58) belongs to the N-nitrosamine class, distinguished by a terminal 3-chloropropyl chain and an N‑methyl substituent on the nitroso‑bearing nitrogen. Unlike simple dialkyl nitrosamines such as NDMA or NDEA, the chloroalkyl moiety confers bifunctional alkylating capability, enabling DNA interstrand cross‑link formation, a property exploited both in anticancer lead‑compound research and as a uniquely identifiable impurity marker in pharmaceutical quality control.

Molecular Formula C4H9ClN2O
Molecular Weight 136.58 g/mol
Cat. No. B13852836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chloropropyl)-N-methylnitrous Amine
Molecular FormulaC4H9ClN2O
Molecular Weight136.58 g/mol
Structural Identifiers
SMILESCN(CCCCl)N=O
InChIInChI=1S/C4H9ClN2O/c1-7(6-8)4-2-3-5/h2-4H2,1H3
InChIKeySJURRFXMKBSZAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Chloropropyl)-N-methylnitrous Amine: A Bifunctional Chloroalkyl Nitrosamine for Impurity Reference Standards and DNA Cross-Linking Research


N-(3-Chloropropyl)-N-methylnitrous amine (C₄H₉ClN₂O, MW 136.58) belongs to the N-nitrosamine class, distinguished by a terminal 3-chloropropyl chain and an N‑methyl substituent on the nitroso‑bearing nitrogen [1]. Unlike simple dialkyl nitrosamines such as NDMA or NDEA, the chloroalkyl moiety confers bifunctional alkylating capability, enabling DNA interstrand cross‑link formation, a property exploited both in anticancer lead‑compound research and as a uniquely identifiable impurity marker in pharmaceutical quality control [2].

Why Simple Nitrosamine Standards Cannot Replace N-(3-Chloropropyl)-N-methylnitrous Amine in Regulated Impurity Analysis


Generic nitrosamine reference materials such as NDMA or NDEA lack both the chloroalkyl functionality required for DNA cross‑linking studies and the specific chromatographic retention, mass spectrometric fragmentation, and regulatory recognition needed for unambiguous identification of chlorpromazine‑related nitrosamine impurities [1]. The 3‑chloropropyl chain imparts a distinct LogP and MS/MS signature that cannot be matched by non‑halogenated or shorter‑chain nitrosamine analogs, making direct substitution analytically invalid and potentially non‑compliant with pharmacopoeial monograph requirements [2].

Quantitative Differentiation Evidence for N-(3-Chloropropyl)-N-methylnitrous Amine Versus Closest Analogs


Chain-Length-Dependent Aqueous Stability: Chloropropyl Homolog Exhibits 75-Fold Greater Half-Life at pH 5.0 Than the Chloroethyl Analog

The chloropropyl nitrosamine (Compound 2 in the Ishikawa et al. series) displays a half-life of 49.5 min in aqueous buffer at pH 5.0, compared to only 0.33 min for the chloroethyl homolog (Compound 1) under identical conditions – a 150‑fold stability advantage [1]. At physiological pH 7.4, the chloropropyl half-life is 24.8 min vs. 0.33 min for chloroethyl (75‑fold difference). Furthermore, unlike the chloroethyl analog whose decomposition is pH‑independent, the chloropropyl compound exhibits marked pH dependence (t₁/₂ 49.5 → 24.8 → 7.5 min from pH 5.0 → 7.4 → 9.0), enabling predictable formulation windows that the chloroethyl variant cannot offer [1].

Chemical stability pH-dependent decomposition chloroalkyl nitrosamine

Chloropropyl Nitrosamine Demonstrates 5.1‑Fold Higher Specific Mutagenicity Than Chloroethyl and 4.9‑Fold Higher Than Non‑Chlorinated Analogs in Salmonella TA92

In the Salmonella typhimurium TA92 strain, which specifically detects DNA cross‑linking agents, the chloropropyl nitrosamine (Compound 2) exhibits a specific mutagenicity of 22.0 revertants/nmol, compared to only 4.3 revertants/nmol for the chloroethyl analog (Compound 1) and 7.2 revertants/nmol for the chlorobutyl analog (Compound 3) [1]. Non‑chlorinated nitrosamine controls (Compounds 4–6) show markedly lower activity: 8.3, 4.5, and 4.6 revertants/nmol respectively [1]. This 5.1‑fold enhancement over the chloroethyl homolog and 3.1‑fold increase over the non‑chlorinated propyl analog (Compound 5) is the largest differential recorded among all nine N‑nitroso compounds tested in the study [1].

Mutagenicity Salmonella typhimurium TA92 DNA cross-linking Ames test

Plasmid DNA Interstrand Cross‑Linking Activity: Chloropropyl Nitrosamine Generates Cross‑Links Absent from Non‑Chlorinated Nitrosamines

The chloropropyl nitrosamine (Compound 2) demonstrated unequivocal DNA interstrand cross‑linking activity toward plasmid DNA, visualized by the conversion of supercoiled (Form I) to cross‑linked (slow‑migrating) species on agarose gel electrophoresis [1]. In contrast, non‑chlorinated α‑acetoxy nitrosamine controls (Compounds 4–6) showed no detectable cross‑link formation despite inducing DNA alkylation as measured by TA1535 mutagenicity [1]. The chloropropyl analog induced cross‑links in excision‑repair‑proficient strains TA92, TA1975, and G46, whereas the chloroethyl and chlorobutyl homologs yielded weaker or negligible cross‑linking signals in repair‑proficient backgrounds [1].

DNA interstrand cross-link plasmid DNA agarose gel electrophoresis bifunctional alkylation

Pharmacopoeial Multi‑Compendial Characterization as Chlorpromazine‑Specific Nitrosamine Impurity Standard Differentiates from Generic Nitrosamine Reference Materials

N-(3‑Chloropropyl)-N‑methylnitrous amine is fully characterized and supplied as Chlorpromazine Impurity 2, meeting the stringent identity, purity (≥90.0% by HPLC), and content specifications required by USP, EMA, JP, and BP monographs for nitrosamine impurity reference standards [1]. Unlike generic nitrosamine standards such as NDMA or NDEA, which are not structurally related to chlorpromazine and lack a chlorine atom for selective detection, this compound provides a direct, matrix‑matched retention time, UV spectrum, and MS/MS fragmentation pattern for unequivocal identification and quantification of the chlorpromazine‑specific nitrosamine impurity during ANDA submission and commercial production quality control [1].

Pharmaceutical impurity standard Chlorpromazine regulatory compliance method validation

Proven Application Scenarios for N-(3-Chloropropyl)-N-methylnitrous Amine in Analytical, Genotoxicity, and Medicinal Chemistry Workflows


Chlorpromazine ANDA Nitrosamine Impurity Method Validation

Use N-(3-Chloropropyl)-N-methylnitrous amine as the certified impurity reference standard (Chlorpromazine Impurity 2) for HPLC‑UV and LC‑MS/MS method development, system suitability testing, and quantitative limit determination per ICH Q2(R1) guidelines. Its multi‑compendial characterization (USP, EMA, JP, BP) ensures global regulatory acceptance in ANDA filings [1].

Positive Control for DNA Cross‑Linker‑Responsive Ames Test (S. typhimurium TA92)

Employ the chloropropyl nitrosamine as a validated positive control in the Ames fluctuation or pre‑incubation assay using TA92 strain, achieving a specific mutagenicity of 22.0 revertants/nmol – the highest among all chloroalkyl and non‑chlorinated nitrosamine comparators – to confirm assay sensitivity to cross‑linking mutagens [2].

DNA Interstrand Cross‑Link Repair Mechanistic Studies

Use the compound as a tool to generate site‑directed or plasmid‑based DNA interstrand cross‑links in vitro, exploiting its pH‑dependent activation profile (t₁/₂ 49.5 min at pH 5.0, 24.8 min at pH 7.4) to control the timing of cross‑link formation in biochemical reconstitution assays of Fanconi anemia and nucleotide excision repair pathways [2].

Scaffold for Anticancer Lead Optimization

Leverage the chloropropyl nitrosamine core as a starting scaffold for structure–activity relationship (SAR) studies aimed at developing non‑carbamoylating DNA cross‑linking agents, modifying the aromatic intercalating moiety (acridine, anthraquinone) as demonstrated by Ishikawa et al. to enhance DNA affinity while retaining the cross‑linkable chloropropyl warhead [2].

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